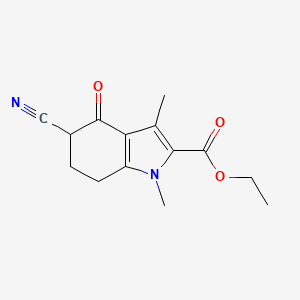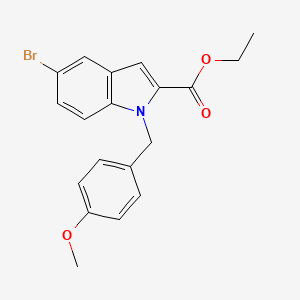
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the indole ring, a methoxybenzyl group at the 1-position, and an ethyl ester at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate typically involves several steps:
Bromination: The starting material, indole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Protection of the Indole Nitrogen: The indole nitrogen is protected by reacting with a suitable protecting group such as benzyl chloride to form N-benzylindole.
Methoxybenzylation: The protected indole is then reacted with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate to introduce the 4-methoxybenzyl group at the 1-position.
Esterification: Finally, the carboxyl group at the 2-position is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated indole derivative.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 5-hydro-1-(4-methoxybenzyl)-1H-indole-2-carboxylate.
Substitution: Formation of 5-substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
- Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
- Ethyl 5-fluoro-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
- Ethyl 5-iodo-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
Comparison:
- Uniqueness: The presence of the bromine atom at the 5-position imparts unique reactivity and biological activity compared to other halogenated derivatives.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further functionalization.
- Biological Activity: The biological activity may vary depending on the halogen atom, with bromine derivatives often showing distinct pharmacological profiles.
Propiedades
Número CAS |
1603833-92-6 |
|---|---|
Fórmula molecular |
C19H18BrNO3 |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
ethyl 5-bromo-1-[(4-methoxyphenyl)methyl]indole-2-carboxylate |
InChI |
InChI=1S/C19H18BrNO3/c1-3-24-19(22)18-11-14-10-15(20)6-9-17(14)21(18)12-13-4-7-16(23-2)8-5-13/h4-11H,3,12H2,1-2H3 |
Clave InChI |
DRUHZGBNAKWCSJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


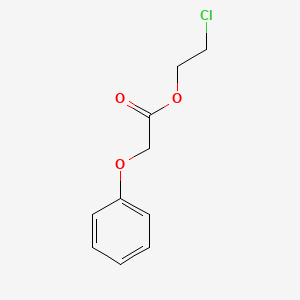
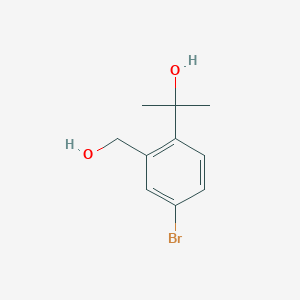

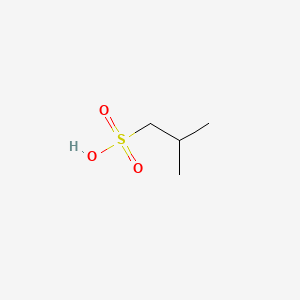
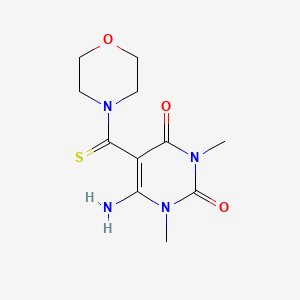
![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)

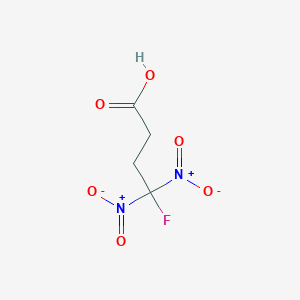
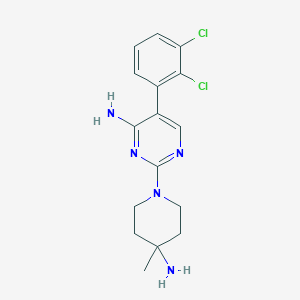

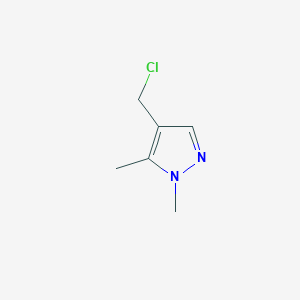
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)

